Hexahydrodifenidol
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Overview
Description
N-Acetyltyramine is a naturally occurring tyramine alkaloid. It is isolated from various fungi and actinomyces. This compound has been reported to exhibit several bioactivities, including fungitoxic activity against Cladosporium sphaerospermum, antitumor activity against A375 human melanoma cells and K562 human leukemia cells. Additionally, it acts as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyltyramine can be synthesized through the acetylation of tyramine. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyltyramine .
Industrial Production Methods: Industrial production of N-Acetyltyramine involves the fermentation of specific strains of actinobacteria, such as Actinokineospora sp. UTMC 968. The fermentation broth is then subjected to extraction and purification processes to isolate N-Acetyltyramine .
Chemical Reactions Analysis
Types of Reactions: N-Acetyltyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to tyramine.
Substitution: The hydroxyl group in N-Acetyltyramine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Tyramine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-Acetyltyramine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a tool to study the role of tyramines in biological systems.
Medicine: Due to its antitumor and fungitoxic activities, it is being explored for potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
N-Acetyltyramine exerts its effects through multiple mechanisms:
Interleukin-1 Receptor Antagonism: It inhibits the binding of interleukin-1 to its receptor, thereby modulating inflammatory responses.
Inhibition of Factor XIIIa: It inhibits the activity of factor XIIIa, which plays a role in blood coagulation.
Antitumor Activity: It induces apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
N-Acetyltryptamine: Another alkaloid with similar bioactivities.
Tyramine: The parent compound of N-Acetyltyramine.
N-Acetylphenethylamine: A structurally related compound with different bioactivities.
Uniqueness: N-Acetyltyramine is unique due to its dual role as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa. This dual activity is not commonly observed in other similar compounds, making N-Acetyltyramine a valuable compound for therapeutic research .
Properties
CAS No. |
113010-69-8 |
---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
InChI Key |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Synonyms |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
Origin of Product |
United States |
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